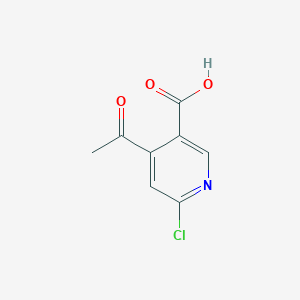![molecular formula C15H13NO3 B13969826 5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone](/img/structure/B13969826.png)
5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2h)-isoquinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2H)-isoquinolinone is a complex organic compound that features an isoquinolinone core with an acetyloxy and propynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alcohol or alkane.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives.
Scientific Research Applications
5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2H)-isoquinolinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2H)-isoquinolinone involves its interaction with specific molecular targets. The acetyloxy group can act as a leaving group, facilitating the formation of reactive intermediates that can interact with enzymes or receptors. The propynyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **5-[1-(Acetyloxy)-3-methoxy-3-oxopropyl]-2-[(furan-3-yl)({[3,4,5-trimethoxyphenyl]methyl})amino]methyl]-1(2H)-isoquinolinone
- 5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2H)-quinolinone
Uniqueness
5-[1-(Acetyloxy)-2-propyn-1-yl]-2-methyl-1(2H)-isoquinolinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the acetyloxy and propynyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(2-methyl-1-oxoisoquinolin-5-yl)prop-2-ynyl acetate |
InChI |
InChI=1S/C15H13NO3/c1-4-14(19-10(2)17)12-6-5-7-13-11(12)8-9-16(3)15(13)18/h1,5-9,14H,2-3H3 |
InChI Key |
CSLOGIFBMFQWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C#C)C1=CC=CC2=C1C=CN(C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


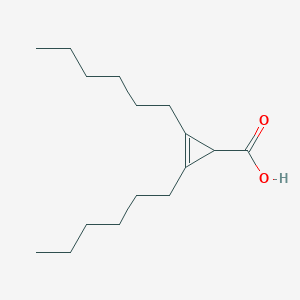
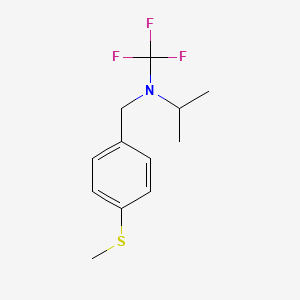
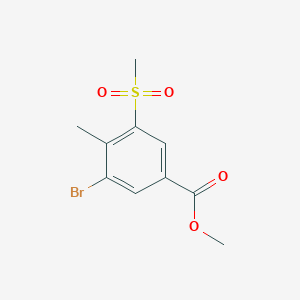
![2-(8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13969765.png)
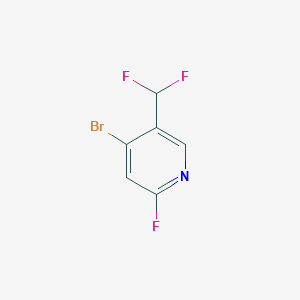

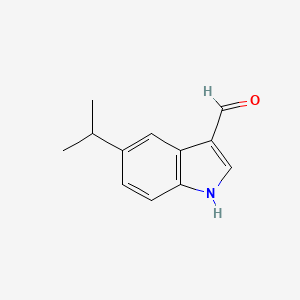
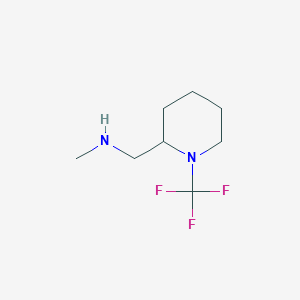
![2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13969781.png)
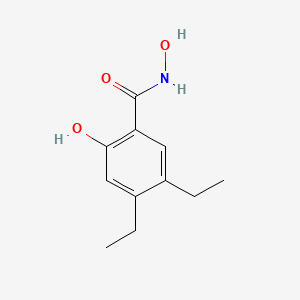
![ethyl 3-Methoxy-4a,10a-dihydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B13969800.png)
